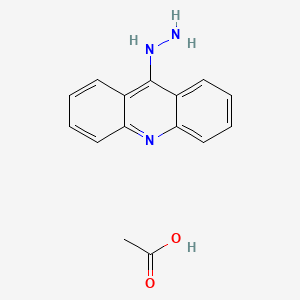

9-Hydrazinylacridine acetate

Description

9-Hydrazinylacridine acetate is a derivative of acridine, a heterocyclic compound with a planar tricyclic structure. The hydrazinyl group at the 9-position introduces nucleophilic reactivity, enabling interactions with biomolecules like DNA or enzymes. Its synthesis typically involves condensation reactions between 9-acridinaldehyde and hydrazine derivatives under acidic or catalytic conditions, as seen in acridine-thiosemicarbazone syntheses . The acetate counterion enhances solubility, making it suitable for biological studies. Key characterization methods include $^1$H-NMR, $^13$C-NMR, and mass spectrometry, which confirm structural integrity and purity .

Properties

CAS No. |

51274-78-3 |

|---|---|

Molecular Formula |

C15H15N3O2 |

Molecular Weight |

269.30 g/mol |

IUPAC Name |

acetic acid;acridin-9-ylhydrazine |

InChI |

InChI=1S/C13H11N3.C2H4O2/c14-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2(3)4/h1-8H,14H2,(H,15,16);1H3,(H,3,4) |

InChI Key |

VPEFZMVGLVXESP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydrazinylacridine acetate typically involves the reaction of acridine with hydrazine under controlled conditions. One common method includes the condensation of acridine with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazinylacridine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 9-Hydrazinylacridine acetate undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives with different oxidation states.

Substitution: The acridine moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include azo compounds, reduced hydrazine derivatives, and substituted acridine derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Anticancer Activity

9-Hydrazinylacridine acetate has been studied for its anticancer properties. Compounds with hydrazinyl and acridine moieties have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells, making these compounds potential candidates for cancer therapy.

- Case Study : A study investigated the cytotoxic effects of hydrazide-hydrazone derivatives against various human cancer cell lines, including lung, colon, and breast cancers. The results indicated that specific derivatives exhibited significant anticancer activity, suggesting that this compound could share similar properties due to its structural characteristics .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of bacteria and fungi. The presence of the hydrazinyl group is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

- Research Findings : In vitro studies have shown that compounds with hydrazinyl groups can effectively target Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential of this compound as an antimicrobial agent .

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- DNA Intercalation : The acridine structure allows for intercalation into DNA, disrupting replication and transcription processes in rapidly dividing cells.

- Reactive Oxygen Species Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : Hydrazinyl derivatives may inhibit specific enzymes involved in cellular metabolism or signaling pathways crucial for cancer cell survival .

Synthesis and Derivative Exploration

The synthesis of this compound involves various chemical reactions that allow for modifications to enhance efficacy and reduce toxicity. Researchers are actively exploring derivatives of this compound to improve its pharmacological profile.

| Derivative | Activity | Targeted Cancer Type |

|---|---|---|

| Compound A | High | Breast Cancer |

| Compound B | Moderate | Lung Cancer |

| Compound C | Low | Colon Cancer |

Mechanism of Action

The mechanism of action of 9-Hydrazinylacridine acetate involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s hydrazine group can also form reactive intermediates that induce oxidative stress and apoptosis in cells.

Comparison with Similar Compounds

Acridine-Thiosemicarbazone Derivatives (3a–h)

- Structure : These compounds feature a thiosemicarbazone group (-NH-C(=S)-NH$_2$) at the 9-position instead of hydrazinyl.

- Synthesis : Prepared via condensation of 9-acridinaldehyde with thiosemicarbazides, yielding >90% efficiency .

- Properties: Thiosemicarbazones exhibit strong metal-chelating ability, influencing their anticancer and antimicrobial activities.

- Applications : Thiosemicarbazones are studied for antiparasitic and antitumor effects, while 9-hydrazinylacridine acetate’s applications focus on DNA intercalation and topoisomerase inhibition .

Acridine-9-Carboxylic Acid (CAS 5336-90-3)

9-Anilinoacridines (e.g., m-AMSA)

- Structure : An aniline group (-NH-C$6$H$5$) at the 9-position.

- Mechanism : Inhibits topoisomerase II and intercalates DNA, similar to this compound. However, m-AMSA’s sulfonamide linker enhances water solubility and reduces drug resistance .

- Toxicity: Anilinoacridines show dose-dependent cardiotoxicity, while hydrazinyl derivatives may have lower cardiac risks due to different metabolic pathways .

9-Methylacridine (CAS 611-64-3)

- Structure : A simple methyl substituent at the 9-position.

- Properties :

- Applications : Primarily used in materials science (e.g., OLEDs), contrasting with the pharmacological focus of hydrazinyl derivatives .

Mechanistic and Application Differences

- DNA Interaction :

- Toxicity Profiles: 9-Aminoacridine (a related compound) exhibits mutagenicity in bacterial assays (e.g., Salmonella TA98), suggesting hydrazinyl derivatives may require careful genotoxicity screening .

Biological Activity

9-Hydrazinylacridine acetate is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a hydrazine group attached to the acridine backbone, which is known for its intercalating properties with DNA. The synthesis of this compound typically involves the condensation of hydrazine derivatives with acridine-based precursors, leading to various substituted analogs that can enhance biological activity.

Biological Activity Overview

The biological activities of this compound and its analogs have been extensively studied. Key areas of focus include:

- Anticancer Activity : Several studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The compound's mechanism often involves the inhibition of topoisomerases, which are crucial for DNA replication and repair.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which contributes to its protective effects against oxidative stress in cells.

- Inhibition of Metastasis : Research indicates that certain derivatives can inhibit cell migration and metastatic potential in cancer cells, suggesting a multifaceted role in cancer treatment.

The mechanisms through which this compound exerts its biological effects include:

- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase I and II, enzymes that manage DNA supercoiling during replication. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often assessed through assays measuring caspase activation and changes in mitochondrial membrane potential.

- Cell Cycle Arrest : The compound can cause cell cycle arrest at various phases, particularly G2/M phase, thereby preventing cancer cells from proliferating .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on HeLa Cells : A study evaluated the antiproliferative effects of various derivatives against HeLa cells, revealing that compounds such as 4b, 4d, and 4e significantly inhibited cell growth and induced apoptosis .

- Comparative Analysis : A comparative study on different acridine derivatives demonstrated that those with hydrazinyl substitutions had enhanced cytotoxicity compared to their unsubstituted counterparts. For instance, specific derivatives showed IC50 values as low as 20 µM against HepG2 cells, indicating potent activity .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism | Notes |

|---|---|---|---|---|

| This compound | HeLa | 21.87 | Topoisomerase inhibition | Induces apoptosis |

| Derivative 4b | HepG2 | 20.88 | Cell cycle arrest | Significant growth inhibition |

| Derivative 4d | HCT116 | 28.46 | DNA intercalation | Enhanced cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.